![molecular formula C9H20Cl2N2 B14913243 1-Azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B14913243.png)
1-Azaspiro[4.5]decan-8-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro[4.5]decan-8-amine dihydrochloride is a chemical compound with the molecular formula C9H19ClN2. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirodecane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro[4.5]decan-8-amine dihydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the reduction of an azide intermediate to form the desired amine. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow chemistry techniques. These methods allow for the continuous production of the compound with high efficiency and yield. The use of biocatalytic transaminase technology has also been explored for the synthesis of spirocyclic amines, providing an environmentally friendly and cost-effective approach .
Chemical Reactions Analysis
Types of Reactions
1-Azaspiro[4.5]decan-8-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted spirocyclic compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
1-Azaspiro[4.5]decan-8-amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azaspiro[4.5]decan-8-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and affecting cellular processes. For example, it has been studied as an allosteric inhibitor of the SHP2 protein tyrosine phosphatase, which plays a role in cellular signaling pathways such as the MAPK and PD-L1/PD-1 pathways .
Comparison with Similar Compounds
Similar Compounds
(1R)-8-Azaspiro[4.5]decan-1-amine dihydrochloride: This compound shares a similar spirocyclic structure but differs in the position of the amine group.
®-8-azaspiro[4.5]decan-1-amine dihydrochloride: Another similar compound with a different stereochemistry.
Uniqueness
1-Azaspiro[4.5]decan-8-amine dihydrochloride is unique due to its specific spirocyclic structure and the position of the amine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H20Cl2N2 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
1-azaspiro[4.5]decan-8-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c10-8-2-5-9(6-3-8)4-1-7-11-9;;/h8,11H,1-7,10H2;2*1H |
InChI Key |
DXEYTYVSQCUXNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(CC2)N)NC1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


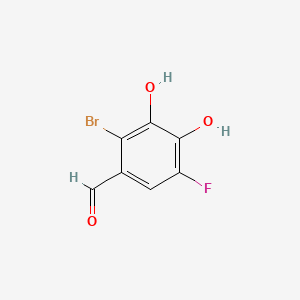
![3-{[(2,5-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14913170.png)
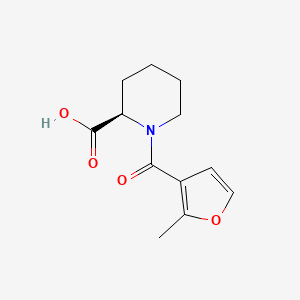
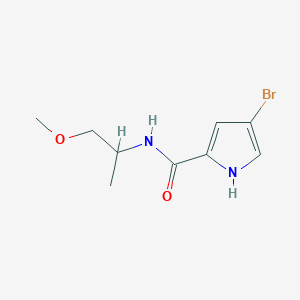
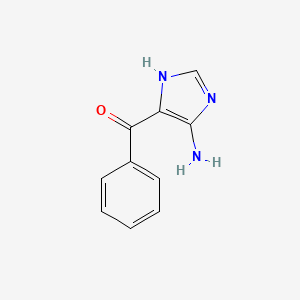
![6-Bromoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14913198.png)
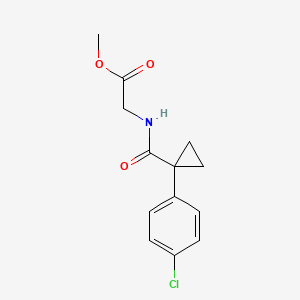
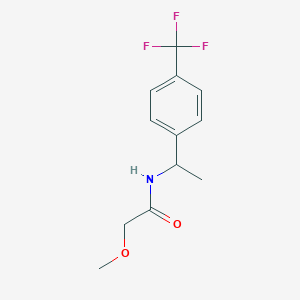
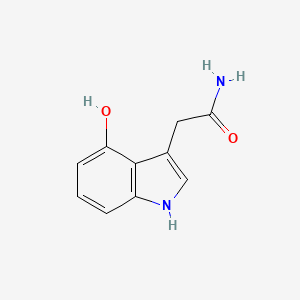

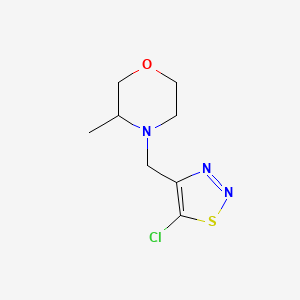
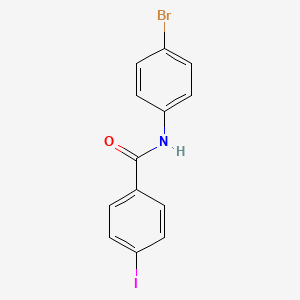
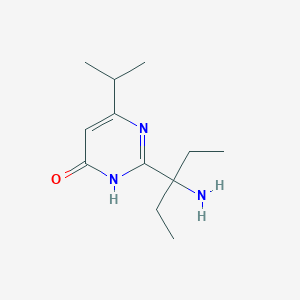
![6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B14913253.png)
